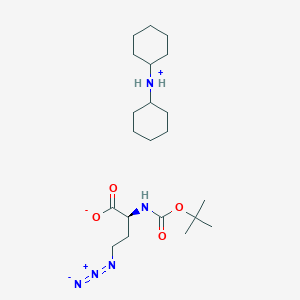

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt

Beschreibung

Chemical Identity and Classification

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is formally classified as a protected amino acid derivative with the molecular formula C₂₁H₃₉N₅O₄ and a molecular weight of 425.6 grams per mole. The compound bears the Chemical Abstracts Service registry number 1217459-14-7, which serves as its unique identifier in chemical databases and regulatory systems. The systematic International Union of Pure and Applied Chemistry name for this compound is N-tert-butoxycarbonyl-4-azido-2-aminobutyric acid dicyclohexylamine, reflecting its complex molecular architecture.

The compound exists as a salt formed between the carboxylic acid functionality of the protected amino acid and dicyclohexylamine, a secondary amine base. This salt formation strategy is commonly employed in pharmaceutical and research chemistry to improve the physical properties of active compounds, particularly their solubility and stability characteristics. The presence of the dicyclohexylammonium counterion contributes significantly to the compound's handling properties and storage stability under laboratory conditions.

From a structural classification perspective, this compound belongs to the family of azido-modified amino acids, which have gained prominence in bioorthogonal chemistry applications. The azide functional group serves as a chemical handle that can participate in highly selective reactions, most notably the copper-catalyzed azide-alkyne cycloaddition reaction and strain-promoted azide-alkyne cycloaddition reactions. These reactions form the cornerstone of click chemistry methodologies that have revolutionized protein labeling and modification strategies.

Historical Development Context

The development of azidohomoalanine and its derivatives traces back to pioneering work in the early 2000s that sought to expand the chemical toolkit available for protein engineering and functional studies. The foundational research demonstrated that azidohomoalanine could serve as a methionine surrogate, being recognized and activated by the methionyl-transfer ribonucleic acid synthetase of Escherichia coli, thereby enabling its incorporation into proteins expressed in methionine-depleted bacterial cultures. This breakthrough established the viability of using azide-functionalized amino acids for in vivo protein modification applications.

The synthetic methodology for producing azidohomoalanine was initially developed through multiple complementary approaches. One significant protocol, published in Nature Protocols, described a synthetic route using protected homoserine as a starting material, which could be completed within five days. This development was crucial for making the compound accessible to researchers working in protein engineering and chemical biology, as it provided a reliable method for obtaining gram quantities of the material with high purity.

The evolution from the free amino acid to protected derivatives, including the N-Boc variant, represented a natural progression driven by the need for improved synthetic flexibility and storage stability. The Boc protecting group allows for selective reactions without interfering with the amino acid's reactivity, while simultaneously protecting the amino functionality during synthetic transformations and storage. The development of the dicyclohexylammonium salt form further enhanced the compound's practical utility by improving its solubility characteristics and extending its shelf life under appropriate storage conditions.

Subsequent research has expanded the applications of this compound family, with investigations revealing its utility in diverse areas including protein labeling, bioconjugation chemistry, and the synthesis of dolastatin analogs. These analogs interact with tubulin, a globular protein, and inhibit its polymerization through noncompetitive mechanisms, opening new avenues for understanding microtubule dynamics and cellular processes.

Structural Features and Chemical Properties

The molecular architecture of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt incorporates several distinct functional domains that contribute to its unique chemical behavior and biological activity. The compound features a central amino acid backbone derived from homoalanine, which is an extended analog of alanine containing an additional methylene group in the side chain. This structural modification positions the azide functionality at the gamma carbon, creating optimal spacing for bioconjugation reactions while maintaining compatibility with cellular translation machinery.

The tert-butyloxycarbonyl protecting group provides both steric hindrance and electronic stabilization to the amino functionality, preventing unwanted side reactions during synthesis and storage. This protection is particularly important when working with azide-containing compounds, as the azide group can participate in various reactions under certain conditions. The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid, without affecting the azide functionality.

The azide functional group represents the most chemically reactive component of the molecule, characterized by its linear N₃ arrangement that exhibits both nucleophilic and electrophilic character depending on the reaction conditions. This dual reactivity makes azides particularly valuable in bioorthogonal chemistry, where they can undergo highly selective reactions with appropriate partners such as alkynes or strained cycloalkynes. The azide group's small size and biocompatibility make it an ideal chemical handle for protein modification applications.

The dicyclohexylammonium counterion significantly influences the compound's physical properties and handling characteristics. Dicyclohexylamine is a bulky, lipophilic base that forms stable salts with carboxylic acids, often improving the crystallinity and storage stability of the resulting compounds. The presence of this counterion typically enhances solubility in organic solvents while maintaining adequate stability under standard laboratory storage conditions.

Significance in Peptide Chemistry and Bioconjugation

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt occupies a central position in modern peptide chemistry and bioconjugation research due to its unique combination of synthetic accessibility, chemical stability, and bioorthogonal reactivity. The compound serves as a versatile building block for the synthesis of complex peptides and proteins, where it can be incorporated during solid-phase peptide synthesis or introduced through post-translational modification strategies. Its role extends beyond simple incorporation, as the azide functionality provides a chemical handle for subsequent derivatization with a wide range of functional groups.

In peptide synthesis applications, the compound facilitates the construction of peptide libraries containing azide-modified residues, which can then be subjected to click chemistry reactions to introduce fluorescent labels, biotin tags, or other functional modifications. This approach has proven particularly valuable in the development of peptide-based therapeutics and diagnostic agents, where selective modification capabilities are essential for maintaining biological activity while introducing desired pharmacological or detection properties.

The bioconjugation applications of this compound are particularly noteworthy in the context of protein labeling and modification studies. Research has demonstrated that azidohomoalanine can be incorporated into proteins during translation, serving as a methionine analog that is recognized by cellular translation machinery. This incorporation strategy enables the introduction of azide handles into proteins expressed in living cells, providing opportunities for subsequent chemical modification under native conditions.

The click chemistry compatibility of the azide group has revolutionized approaches to protein modification and study. Copper-catalyzed azide-alkyne cycloaddition reactions proceed under mild conditions with high selectivity and efficiency, making them ideal for biological applications where preservation of protein structure and function is critical. Additionally, the development of strain-promoted azide-alkyne cycloaddition reactions has eliminated the need for copper catalysts, further expanding the applicability of these modifications to sensitive biological systems.

Eigenschaften

CAS-Nummer |

1217459-14-7 |

|---|---|

Molekularformel |

C21H39N5O4 |

Molekulargewicht |

425.6 g/mol |

IUPAC-Name |

(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1 |

InChI-Schlüssel |

UCLAYMPJMDBLOX-ZCMDIHMWSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes to Azidohomoalanine Precursors

The synthesis of N-Boc-4-azido-L-homoalanine begins with the preparation of azidohomoalanine (AHA), a non-canonical amino acid. A validated protocol involves protected homoserine as the starting material . L-homoserine is first Boc-protected under alkaline conditions using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) and aqueous sodium hydroxide. The Boc group shields the α-amine, enabling selective functionalization of the γ-hydroxyl group. Subsequent mesylation with methanesulfonyl chloride converts the hydroxyl to a mesyl leaving group, which is displaced by sodium azide in dimethylformamide (DMF) to introduce the azide functionality . This step typically achieves 70–85% yield after recrystallization from ethyl acetate and petroleum ether .

Salt Formation with Dicyclohexylamine

The final step involves converting the carboxylic acid moiety of N-Boc-4-azido-L-homoalanine into its dicyclohexylammonium salt. This is achieved by reacting the free acid with dicyclohexylamine (DCHA) in a polar aprotic solvent such as acetonitrile or THF. Stoichiometric equivalence (1:1 molar ratio) ensures complete salt formation, which is confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . The product precipitates upon solvent evaporation and is purified via recrystallization from ethanol/water mixtures, yielding >95% purity as assessed by high-performance liquid chromatography (HPLC) .

Comparative Analysis of Synthetic Methodologies

Table 1 summarizes key parameters for three representative preparation methods:

*Boc-DAB: Boc-2,4-diaminobutyric acid

The diazo transfer method offers superior yield and purity but requires specialized reagents, whereas homoserine derivatization is more cost-effective for large-scale synthesis .

Scalability and Industrial Applications

Kilogram-scale production has been demonstrated using continuous flow reactors, which enhance heat and mass transfer during exothermic azidation steps . Process analytical technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction progress in real time, reducing batch failures . The compound’s role in synthesizing antibody-drug conjugates (ADCs) via strain-promoted azide-alkyne cycloaddition (SPAAC) underscores its industrial relevance .

Analyse Chemischer Reaktionen

Types of Reactions: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt undergoes various chemical reactions, including:

Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Copper(I) Bromide (CuBr): Used in CuAAC reactions to facilitate the formation of triazoles.

Sodium Ascorbate: Often used as a reducing agent in click chemistry reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is widely used in scientific research, including:

Peptide Synthesis: It serves as a building block for the synthesis of complex peptides and proteins

Click Chemistry: Its azido group makes it a key reagent in click chemistry, enabling the formation of stable triazole linkages.

Drug Development: It is used in the synthesis of drug analogs and in the study of drug-receptor interactions.

Bioconjugation: It facilitates the labeling and modification of biomolecules for various biological studies.

Wirkmechanismus

The primary mechanism of action of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal . This reaction is highly specific and efficient, making it a valuable tool in chemical biology and medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below contrasts N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt with structurally related compounds:

*Estimated based on analogous compounds (e.g., C₂₂H₃₉N₅O₄ for a proline variant ).

Key Observations:

Backbone Flexibility : Unlike β-alanine derivatives (shorter chain) or lysine analogs (branched side chain), the homoalanine backbone provides extended spatial flexibility, which is advantageous in designing peptide mimetics or spacers in bioconjugates .

Azido Group Reactivity: The azido group distinguishes this compound from other Boc-protected amino acids (e.g., furyl-alanine or β-alanine esters), enabling selective "click" reactions absent in non-azido analogs .

Counterion Utility : The dicyclohexylammonium ion improves solubility in apolar solvents compared to sodium or potassium salts, a trait shared with Hyperforin’s stabilized form .

Biologische Aktivität

N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is an amino acid derivative that combines a tert-butyloxycarbonyl (Boc) protecting group with an azido functional group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry, particularly for its potential applications in peptide synthesis and drug development. The azido group is known for its bioorthogonal reactivity, making it suitable for various biological applications, including protein labeling and modification.

N-Boc-4-azido-L-homoalanine has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : Approximately 278.31 g/mol

- Appearance : White to off-white solid

- Melting Point : Ranges from 70 °C to 75 °C

The presence of the Boc protecting group allows for selective reactions without interfering with the amino acid's reactivity, while the azido group enables further functionalization through click chemistry.

General Biological Applications

Compounds containing azido groups are often employed in biological contexts due to their unique properties. They can serve as:

- Probes for Bioconjugation : Azido groups can react with alkyne functionalities through copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various biomolecules, including proteins and nucleic acids.

- Tools for Studying Protein Interactions : The incorporation of azido amino acids into proteins can facilitate the study of protein-protein interactions and dynamics in vivo.

Case Studies and Research Findings

- Protein Labeling : Research has demonstrated the successful incorporation of azido amino acids into proteins using orthogonal translation systems. For instance, Zhang et al. (2021) reported on methods to biosynthesize unnatural amino acids, including azido derivatives, in E. coli, enhancing the metabolic pathways for producing these compounds .

- Fluorescent Protein Modifications : The incorporation of 4-azido-L-homoalanine into fluorescent proteins has been shown to alter their optical properties significantly. This is particularly useful in studies requiring precise control over protein fluorescence, as demonstrated by Jones et al., who utilized photochemical methods to modify protein structures via azide reactivity .

- Drug Development : N-Boc-4-azido-L-homoalanine has potential applications in drug design due to its ability to form stable conjugates with various therapeutic agents. Its azido functionality allows for selective modifications that can enhance pharmacological properties or target specificity.

Comparative Analysis

To better understand the biological activity of N-Boc-4-azido-L-homoalanine, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Boc-L-proline | C₁₀H₁₇NO₄ | Commonly used in peptide synthesis; lacks azido group. |

| Azido-L-alanine | C₃H₆N₄O₂ | Contains an azido group; used in similar applications. |

| N-Boc-trans-4-azido-L-proline | C₁₀H₁₇N₅O₄ | Similar structure but different stereochemistry; may exhibit different reactivity profiles. |

The unique combination of the Boc protecting group and the azido functionality in N-Boc-4-azido-L-homoalanine enhances its utility in synthetic biology compared to other amino acids.

Q & A

Q. What is the role of the dicyclohexylammonium (DCHA) counterion in the stability and purification of N-Boc-4-azido-L-homoalanine?

The DCHA counterion enhances crystallinity and shelf stability by forming a sterically hindered salt, which simplifies purification via recrystallization. DCHA salts are highly soluble in organic solvents (e.g., dichloromethane or ethyl acetate), allowing selective precipitation of the product while removing impurities. Post-synthesis, the free acid can be regenerated by acidifying the DCHA salt in aqueous/organic biphasic systems .

Q. What synthetic precautions are necessary when handling the azide group in N-Boc-4-azido-L-homoalanine?

Azides require careful handling due to potential explosivity. Reactions should be conducted under inert atmospheres (N₂/Ar), with controlled temperatures (<50°C) and avoidance of metal catalysts. The azide group is typically introduced via nucleophilic substitution (e.g., NaN₃ displacement of a leaving group) or Staudinger reactions. Confirm azide incorporation via FT-IR (sharp peak ~2100 cm⁻¹) and HPLC-MS .

Q. How can researchers verify the stereochemical integrity of N-Boc-4-azido-L-homoalanine during synthesis?

Use chiral HPLC with a polar stationary phase (e.g., Phenomenex Synergi C12) and compare retention times to enantiopure standards. Circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) provides definitive confirmation. Monitor reaction conditions (temperature, solvent polarity) to minimize racemization, especially during Boc-deprotection steps .

Advanced Research Questions

Q. How can the azide moiety in N-Boc-4-azido-L-homoalanine be leveraged for bioorthogonal conjugation, and what factors influence reaction efficiency?

The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) click chemistry. Optimize CuAAC by:

- Using tris(benzyltriazolylmethyl)amine (TBTA) to reduce copper toxicity in biological systems.

- Maintaining pH 7–8 and ambient temperature for SPAAC with dibenzocyclooctyne (DBCO) derivatives.

Common pitfalls include azide photodegradation (store in dark) and copper-induced protein aggregation. Validate conjugation efficiency via MALDI-TOF or fluorescence quenching assays .

Q. What strategies resolve contradictions in NMR data for N-Boc-4-azido-L-homoalanine, such as unexpected splitting or missing peaks?

Unexplained splitting may arise from:

- Rotamerism : Analyze variable-temperature NMR (VT-NMR) to observe coalescence of peaks.

- Residual DCHA : Use ion-exchange chromatography to ensure complete salt removal.

- Solvent impurities : Deuterated solvents should be freshly distilled. Cross-validate with 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .

Q. How does the DCHA salt form impact the compound’s bioavailability in cellular uptake studies?

The DCHA salt’s lipophilicity may enhance membrane permeability compared to the free acid. However, cellular assays require prior conversion to the free acid via in situ treatment with dilute HCl (pH ~3). Compare uptake kinetics using radiolabeled (³H/¹⁴C) analogs or fluorescent tagging. Note that residual DCHA can inhibit certain ion channels (e.g., TRPC6), necessitating rigorous purification .

Q. What analytical workflows are recommended for detecting decomposition products of N-Boc-4-azido-L-homoalanine during long-term storage?

Implement stability-indicating methods:

- HPLC-DAD/ELSD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation products (e.g., de-azidated or Boc-cleaved derivatives).

- LC-MSⁿ : Identify fragments via collision-induced dissociation (CID).

Store the compound desiccated at –20°C under argon to minimize hydrolysis and azide degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.